![molecular formula C21H16F3N5O2S B460753 2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide CAS No. 664999-42-2](/img/structure/B460753.png)

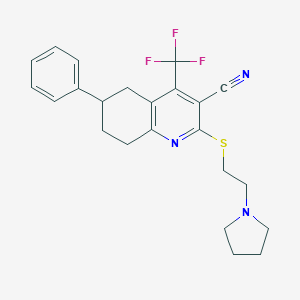

2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide” is a complex organic molecule . It contains several functional groups including acetyl, cyano, trifluoromethyl, and sulfanyl groups .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2,6-dichloro-4-trifluoromethyl aniline as a starting material . The process includes diazotization reactions to obtain diazonium salts, which are then condensed with ethyl 2,3-dicyanopropionate followed by cyclization . The reaction is carried out in a reaction vessel with sulfuric acid and a solvent, under stirring .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The naphthyridinyl group is a bicyclic structure, and the sulfanyl group (-SH) is a common functional group in organic chemistry.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . These reactions are common in the synthesis of complex organic compounds. The trifluoromethyl group in the compound can be introduced through various methods, such as treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) and their derivatives play a pivotal role in crop protection. Specifically, TFMP derivatives are used to safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety.

Pharmaceuticals

Several TFMP derivatives have found applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The distinct properties of TFMPs contribute to their potential therapeutic effects.

Veterinary Products

In addition to human medicine, TFMP derivatives are also utilized in veterinary products. Two veterinary products containing the TFMP moiety have received market approval . These compounds demonstrate promise in animal health applications.

Vapor-Phase Reactions

TFMPs can participate in vapor-phase reactions, making them interesting candidates for specialized processes.

For further details, you can refer to the review article on the synthesis and application of trifluoromethylpyridines . Additionally, studies on related compounds, such as 2-substituted 3-cyano-4,6-dimethylthieno[2,3-b]pyridine derivatives , provide additional insights into their biological activity.

properties

IUPAC Name |

2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O2S/c1-12(30)29-6-5-17-16(10-29)19(21(22,23)24)15(9-26)20(28-17)32-11-18(31)27-14-4-2-3-13(7-14)8-25/h2-4,7H,5-6,10-11H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQPDCJJPLBEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B460671.png)

![[({[3-Cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460672.png)

![[({[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460674.png)

![2-[[2-[[3-Cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetyl]amino]acetic acid](/img/structure/B460675.png)

![2-(3-Oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460676.png)

![6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460677.png)

![Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}propanoate](/img/structure/B460678.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460681.png)

![2-(Propylsulfanyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B460684.png)

![2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460686.png)

![2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460689.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460692.png)

![2-[(4-Methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460693.png)